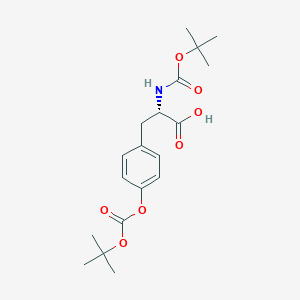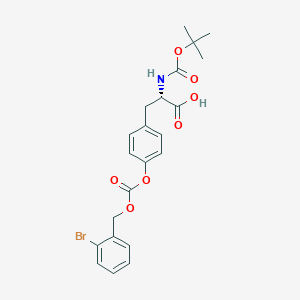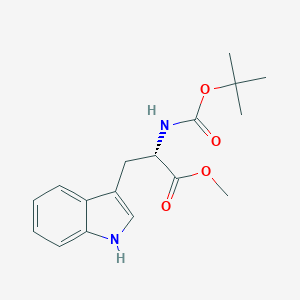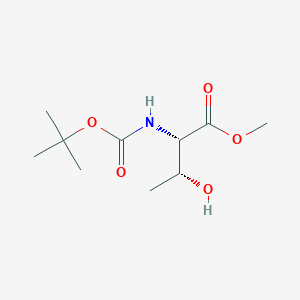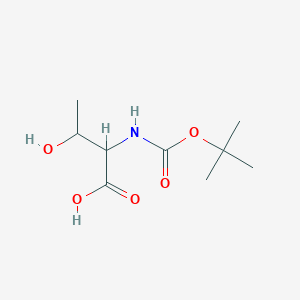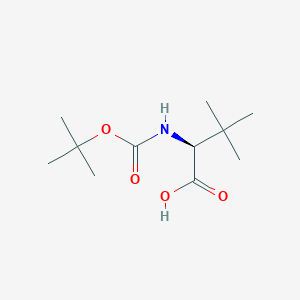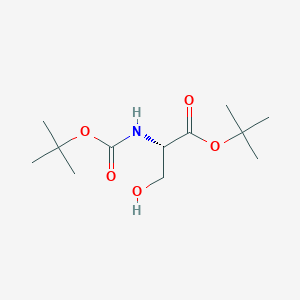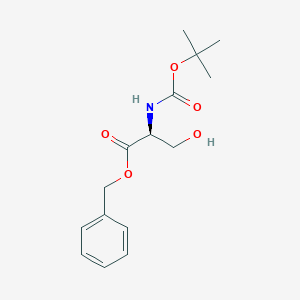
Boc-l-lys(棕榈)-oh
描述
“Boc-l-lys(palm)-oh” is a chemical compound with the molecular formula C27H52N2O5 . It is also known as N-alpha-t-Butyloxycarbonyl-N-epsilon-palmitoyl-L-lysine . It is used for research purposes.
Synthesis Analysis
The synthesis of Boc-l-lys(palm)-oh involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These are prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids .Chemical Reactions Analysis
The tert-butyloxycarbonyl (Boc) group is widely used in multistep reactions in synthetic organic chemistry as well as in peptide synthesis . The Boc group can be removed using various methods, including the use of TFA, HCl in organic solvents, and boiling water .Physical And Chemical Properties Analysis
Boc-l-lys(palm)-oh has a molecular weight of 484.73 g/mol. Its boiling point is predicted to be 653.4±50.0 °C, and it has a predicted density of 0.994±0.06 g/cm3 .科学研究应用
多肽合成: Boc-L-Lys(Palm)-OH 用于多肽的合成。赵一楠和 Melanie Key (2013) 讨论了合成 Fmoc-L-Lys(Boc)-OH,作为简化和改进多肽合成方法的研究的一部分,突出了其在肽和多肽生产中的作用 (赵一楠和 Melanie Key,2013)。
癌症治疗: Drąg-Zalesińska 等人 (2015) 的一项研究探讨了使用 Boc-L-Lys(Boc)-OH 合成桦木醇衍生物来治疗表皮癌,表明其在开发癌症治疗剂中的潜力 (Drąg-Zalesińska 等人,2015)。
纳米技术和药物递送: Mulvey 等人 (2014) 讨论了使用 Boc-L-Lys(Palm)-OH 对单壁碳纳米管 (SWCNT) 进行功能化的应用,这在药物递送和纳米医学中具有应用 (Mulvey 等人,2014)。
用于医学研究的肽合成: Scott 等人 (1981) 探索了 Nε-叔丁氧羰基-L-赖氨酸的改进合成方法,它是 Boc-L-Lys(Palm)-OH 的衍生物,用于肽合成,特别是在医学研究背景下 (Scott 等人,1981)。
基因组编辑: Suzuki 等人 (2018) 描述了使用 Boc-L-Lys(Palm)-OH 控制 CRISPR-Cas9 介导的基因组编辑,说明了其在先进基因工程应用中的作用 (Suzuki 等人,2018)。
安全和危害
作用机制
Target of Action
The primary target of Boc-l-lys(palm)-oh, also known as Nε-tert-butyloxycarbonyl-L-lysine, are bacterial cells . It is used in the synthesis of star-shaped cationic polypeptides, which have shown excellent antimicrobial activity . These polypeptides target both Gram-positive and Gram-negative bacteria, such as S. aureus and E. coli .
Mode of Action
Boc-l-lys(palm)-oh interacts with its targets by disrupting the bacterial cell membrane . This disruption is caused by the star-shaped cationic polypeptides, which are synthesized using Boc-l-lys(palm)-oh . The polypeptides interact with the bacterial cell membrane, causing it to rupture and leading to cell death .
Biochemical Pathways
The biochemical pathway involved in the action of Boc-l-lys(palm)-oh is the synthesis of star-shaped cationic polypeptides . This synthesis is achieved through a combination of ultra-fast ring opening polymerization (ROP) and side-chain modification . The resulting polypeptides then interact with the bacterial cell membrane, causing it to rupture .
Pharmacokinetics
It is known that the compound is used in the synthesis of polypeptides, which are designed to interact with bacterial cells . Therefore, the bioavailability of Boc-l-lys(palm)-oh would be dependent on its successful incorporation into these polypeptides and their subsequent interaction with bacterial cells .
Result of Action
The result of Boc-l-lys(palm)-oh’s action is the death of bacterial cells . The star-shaped cationic polypeptides, synthesized using Boc-l-lys(palm)-oh, disrupt the bacterial cell membrane, leading to cell death . These polypeptides have shown excellent antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Action Environment
The action of Boc-l-lys(palm)-oh is influenced by the environment in which it is used. For instance, the synthesis of the star-shaped cationic polypeptides requires specific conditions, such as the presence of an amine-terminated polyamidoamine dendrimer . Additionally, the efficacy of the resulting polypeptides in killing bacterial cells may be influenced by factors such as the presence of other substances or the pH of the environment .
生化分析
Biochemical Properties
Boc-l-lys(palm)-oh plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound is known to interact with proteases, which are enzymes that catalyze the hydrolysis of peptide bonds. The Boc protecting group prevents unwanted reactions during peptide synthesis, while the palmitoyl group enhances the hydrophobicity of the molecule, facilitating its interaction with lipid membranes and hydrophobic protein domains .
Cellular Effects
Boc-l-lys(palm)-oh has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s hydrophobic palmitoyl group allows it to integrate into cell membranes, affecting membrane fluidity and protein localization. This integration can alter signal transduction pathways, leading to changes in gene expression and metabolic activity .
Molecular Mechanism
The molecular mechanism of Boc-l-lys(palm)-oh involves its interactions with biomolecules at the molecular level. The Boc group protects the amino group of lysine, preventing premature reactions during peptide synthesis. The palmitoyl group, on the other hand, facilitates the compound’s binding to hydrophobic regions of proteins and lipid membranes. This binding can result in enzyme inhibition or activation, as well as changes in gene expression through the modulation of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Boc-l-lys(palm)-oh can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals. Studies have shown that Boc-l-lys(palm)-oh remains stable under standard laboratory conditions, but prolonged exposure to acidic or basic environments can lead to the removal of the Boc protecting group, altering its biochemical properties. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with changes in cell viability and metabolic activity reported .
Dosage Effects in Animal Models
The effects of Boc-l-lys(palm)-oh vary with different dosages in animal models. At low doses, the compound has been shown to enhance cell signaling and metabolic activity without causing significant toxicity. At high doses, Boc-l-lys(palm)-oh can induce toxic effects, including cell death and organ damage. Threshold effects have been observed, with specific dosages required to achieve desired biochemical outcomes without adverse effects .
Metabolic Pathways
Boc-l-lys(palm)-oh is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be incorporated into peptides and proteins through enzymatic reactions, influencing metabolic flux and metabolite levels. The presence of the palmitoyl group affects the compound’s integration into lipid metabolism pathways, altering the synthesis and degradation of fatty acids and other lipids .
Transport and Distribution
Within cells and tissues, Boc-l-lys(palm)-oh is transported and distributed through interactions with transporters and binding proteins. The compound’s hydrophobic nature allows it to associate with lipid membranes, facilitating its movement across cellular compartments. Transporters such as fatty acid-binding proteins and membrane-associated proteins play a role in its distribution, affecting its localization and accumulation within cells .
Subcellular Localization
Boc-l-lys(palm)-oh exhibits specific subcellular localization, influenced by targeting signals and post-translational modifications. The palmitoyl group directs the compound to lipid-rich compartments such as the endoplasmic reticulum, Golgi apparatus, and plasma membrane. This localization affects its activity and function, as it interacts with membrane-associated proteins and lipids, modulating cellular processes such as signal transduction and membrane trafficking .
属性
IUPAC Name |
(2S)-6-(hexadecanoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H52N2O5/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-21-24(30)28-22-19-18-20-23(25(31)32)29-26(33)34-27(2,3)4/h23H,5-22H2,1-4H3,(H,28,30)(H,29,33)(H,31,32)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRDALPPYAJHPI-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H52N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



